
H-Arg(Z)2-OH
Descripción general
Descripción
“H-Arg(Z)2-OH” is a compound with the molecular formula C22H26N4O6 . It is synthesized by solid-phase synthesis and has the sequence Arg(Z)2-OH . It is used as an alkylation agent in peptide synthesis, as well as in the synthesis of other compounds such as amines, amides, and alcohols .
Synthesis Analysis
“this compound” is synthesized by solid-phase synthesis . It is an important intermediate in the synthesis of peptide and peptidomimetic compounds. A study has shown that it can be incorporated into the immobilized peptide chain by DIC/Oxyma chemistry with reduced racemization .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a guanidino group in its side-chain, which is strongly basic . The L-form is one of the 20 most common natural amino acids .
Chemical Reactions Analysis
The dispersion interaction plays a critical role in the stabilization of the model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond (HB) . It has been reported that the 2′-hydroxyl (2′-OH) group in RNAs acts as a nucleophile with higher reactivity than most alcohols .
Aplicaciones Científicas De Investigación
Kinetic studies of hydroxyl radicals in shock waves, specifically the OH concentration in hydrogen-oxygen reactions, were conducted by Schott (1960) in H2–O2–Ar mixtures using ultraviolet line absorption techniques to measure the OH radical concentration (Schott, 1960).
Research by Hong et al. (2010) focused on the rate constants of reactions involving H2O2 and OH in shock-heated H2O2/Ar mixtures, using laser absorption diagnostics (Hong et al., 2010).
The reaction of H+O2→OH+O has been studied by Kim et al. (1994), utilizing Doppler spectroscopy and laser-induced fluorescence to probe the velocity and angular momentum distribution of nascent OH reaction products (Kim et al., 1994).
A study on hydrogenated-ZnO film by Li et al. (2011) found room temperature ferromagnetism after hydrogen annealing, which was attributed to OH bonds detection (Li et al., 2011).
An investigation into the competition between dispersion interactions and conventional hydrogen bonding in Z-Arg-OH was conducted by Li et al. (2019), providing insights into the importance of conventional hydrogen bonding in small peptides (Li et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of “H-Arg(Z)2-OH” in peptide synthesis has inspired advanced design principles that incorporate “orthogonality” for selective C- and N-terminus and side-chain deprotections . The conventionally acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This poses challenges in sensitive molecules that bear reactive electrophilic groups . An expansion of PG versatility, a tunable orthogonality, in the late-stage synthesis of peptides would add flexibility to the synthetic design and implementation .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[bis(phenylmethoxycarbonylamino)methylideneamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEVTHZNIALJHD-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
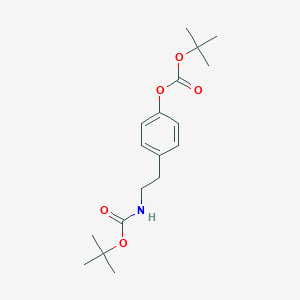
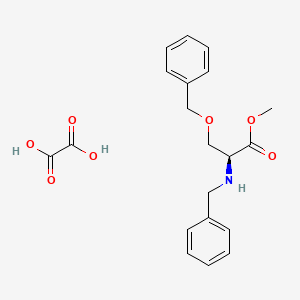
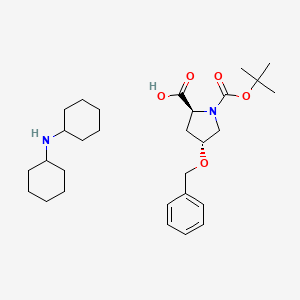
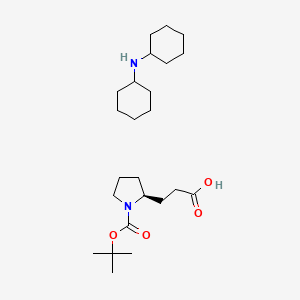

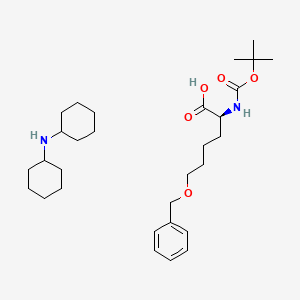
![(2S)-2-azaniumyl-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoate](/img/structure/B7889803.png)
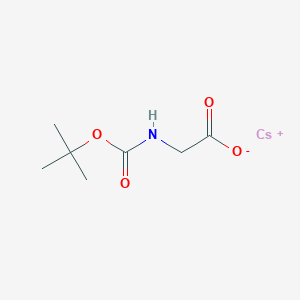

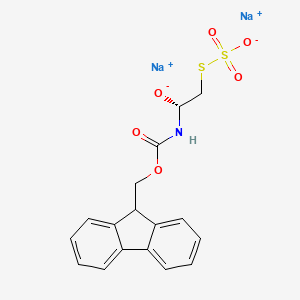
![(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate](/img/structure/B7889835.png)
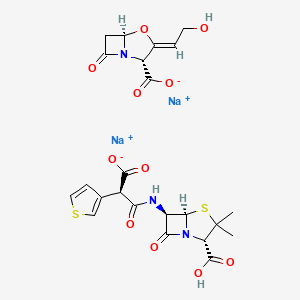
![(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7889855.png)